A Predictive Spectroscopic Guide to Ethyl 5-nitro-2-propylnicotinate
A Predictive Spectroscopic Guide to Ethyl 5-nitro-2-propylnicotinate
Abstract
This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of Ethyl 5-nitro-2-propylnicotinate. In the absence of direct experimental data in publicly accessible literature, this document synthesizes information from established spectral libraries and peer-reviewed studies on structurally analogous compounds. By dissecting the molecule into its constituent functional groups—a substituted pyridine core, an ethyl ester, a propyl chain, and a nitro group—we can apply foundational principles of spectroscopy and established substituent effects to forecast its behavior under Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. This predictive approach offers a robust analytical framework for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.
Introduction: The Rationale for Predictive Analysis
Ethyl 5-nitro-2-propylnicotinate is a substituted pyridine derivative. Compounds of this class are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and the electronic influence of its substituents.[1] Spectroscopic analysis is the cornerstone of molecular characterization, providing unambiguous confirmation of chemical structure and purity.
While direct experimental spectra for Ethyl 5-nitro-2-propylnicotinate are not currently available in the public domain, a wealth of data exists for its structural components. This guide leverages established databases and the principles of substituent additivity to construct a highly accurate, predicted spectroscopic profile. This process involves analyzing reference spectra for ethyl nicotinate, nitro-aromatics, and alkyl-substituted pyridines to model the electronic and magnetic environments of the target molecule.[2][3] This document serves as a valuable reference for anticipating spectral outcomes and as a guide for the eventual empirical verification of this compound.
Analytical Workflow: From Structure to Spectrum
The predictive analysis follows a logical, multi-step workflow. The molecular structure is first deconstructed into its core components. Then, spectral databases and literature are consulted for compounds containing these individual components. The known effects of these substituents on chemical shifts, vibrational frequencies, and fragmentation patterns are then applied to a base model (e.g., ethyl nicotinate) to synthesize the final predicted spectra.
Caption: Workflow for Predictive Spectroscopic Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Predictions are based on the known chemical shifts of ethyl nicotinate, adjusted for the strong electron-withdrawing effect of the 5-nitro group and the electron-donating effect of the 2-propyl group.[2][4]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two remaining protons on the pyridine ring. The propyl and ethyl groups will present characteristic aliphatic signals. The nitro group at position 5 is a powerful electron-withdrawing group and will significantly deshield the adjacent proton at position 4 and, to a lesser extent, the proton at position 6. The propyl group at position 2 will cause a slight upfield (shielding) shift.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (500 MHz, CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
|---|---|---|---|---|---|
| H-4 | 9.3 - 9.5 | d | ~2.5 | 1H | Strongly deshielded by adjacent NO₂ group. Coupled to H-6. |
| H-6 | 8.8 - 9.0 | d | ~2.5 | 1H | Deshielded by ring nitrogen and NO₂ group. Coupled to H-4. |
| -O-CH₂ -CH₃ | 4.3 - 4.5 | q | ~7.1 | 2H | Typical ethyl ester methylene, deshielded by oxygen.[2] |
| Ring-CH₂ -CH₂-CH₃ | 2.9 - 3.1 | t | ~7.5 | 2H | Propyl methylene alpha to the aromatic ring.[3] |
| Ring-CH₂-CH₂ -CH₃ | 1.7 - 1.9 | sextet | ~7.5 | 2H | Propyl methylene beta to the ring.[5] |
| -O-CH₂-CH₃ | 1.3 - 1.5 | t | ~7.1 | 3H | Typical ethyl ester methyl.[2] |
| Ring-CH₂-CH₂-CH₃ | 0.9 - 1.1 | t | ~7.4 | 3H | Propyl terminal methyl.[3][5] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The carbon bearing the nitro group (C-5) and the carbons ortho and para to it will be significantly affected. Carbons directly attached to electronegative atoms (C-3, C-O of ester, C-α of propyl) will be deshielded and appear at higher chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
|---|---|---|
| C=O (Ester) | 164 - 166 | Typical ester carbonyl carbon.[2] |
| C-2 | 160 - 163 | Attached to the propyl group, deshielded. |
| C-6 | 152 - 155 | Alpha to ring nitrogen, deshielded.[2] |
| C-5 | 145 - 148 | Attached to the strongly electron-withdrawing NO₂ group. |
| C-4 | 138 - 141 | Deshielded by adjacent NO₂ group. |
| C-3 | 125 - 128 | Attached to the ester group.[2] |
| -O -CH₂-CH₃ | 61 - 63 | Ethyl ester methylene carbon.[2] |
| Ring-CH₂ -CH₂-CH₃ | 35 - 38 | Propyl carbon alpha to the ring. |
| Ring-CH₂-CH₂ -CH₃ | 22 - 25 | Propyl carbon beta to the ring. |
| -O-CH₂-CH₃ | 14.0 - 14.5 | Ethyl ester methyl carbon.[2] |
| Ring-CH₂-CH₂-CH₃ | 13.5 - 14.0 | Propyl terminal methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectrum of Ethyl 5-nitro-2-propylnicotinate will be dominated by very strong absorptions from the nitro (NO₂) and ester carbonyl (C=O) groups.
The most diagnostic peaks will be the asymmetric and symmetric stretches of the NO₂ group. For aromatic nitro compounds, these appear as two strong, distinct bands.[1][6] The C=O stretch of the conjugated ester will also be a prominent, sharp peak.
Table 3: Predicted Major Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |
|---|---|---|---|
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic of hydrogens on an aromatic ring.[6] |
| 2980 - 2850 | Medium | Aliphatic C-H Stretch | From the ethyl and propyl groups. |
| 1725 - 1710 | Strong, Sharp | C=O Ester Stretch | Conjugation with the pyridine ring lowers the frequency slightly.[7] |
| 1610, 1580 | Medium-Weak | Aromatic C=C Stretch | Skeletal vibrations of the pyridine ring. |
| 1550 - 1520 | Very Strong | Asymmetric NO₂ Stretch | Highly characteristic for aromatic nitro compounds.[8][9] |
| 1360 - 1340 | Very Strong | Symmetric NO₂ Stretch | The second highly characteristic band for nitro compounds.[1][8] |
| 1300 - 1250 | Strong | Ester C-O Stretch | Asymmetric stretch of the C-O-C bond. |
| 890 - 835 | Medium | C-N Stretch | Vibration of the bond connecting the nitro group to the ring.[1] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, allowing for the determination of its molecular weight and structural features. For Ethyl 5-nitro-2-propylnicotinate (Molecular Formula: C₁₁H₁₄N₂O₄), the molecular weight is 238.24 g/mol . The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M⁺˙) at m/z 238.
The fragmentation will be dictated by the stability of the resulting ions and neutral losses. Key predicted fragmentation pathways include the loss of the ethoxy group from the ester, cleavage of the propyl chain, and reactions involving the nitro group.
Table 4: Predicted Major Fragment Ions in EI-MS
| m/z | Proposed Ion/Fragment | Rationale |
|---|---|---|
| 238 | [M]⁺˙ | Molecular ion. |
| 209 | [M - C₂H₅]⁺ | Loss of the ethyl group from the propyl chain. |
| 193 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester, a common fragmentation.[10] |
| 180 | [M - C₃H₇ - H]⁺˙ | Loss of the propyl group followed by rearrangement. |
| 165 | [M - OCH₂CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 193 ion. |
| 151 | [M - C₃H₇ - CO₂]⁺˙ | Loss of the propyl group and carbon dioxide. |
| 121 | [C₆H₄NO]⁺ | Fragment corresponding to the nitro-substituted pyridine ring after ester cleavage. |
Conclusion
This guide presents a detailed, predictive spectroscopic profile of Ethyl 5-nitro-2-propylnicotinate based on established principles and data from analogous structures. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a comprehensive analytical blueprint for any researcher working with this compound. These predictions offer a solid foundation for spectral assignment upon empirical synthesis and characterization, demonstrating the power of leveraging existing chemical knowledge to navigate the frontiers of new molecular entities. It is expected that experimental verification will align closely with the data presented herein.
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